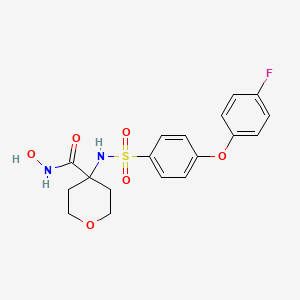

CP-544439

Cat. No. B1669506

Key on ui cas rn:

230954-09-3

M. Wt: 410.4 g/mol

InChI Key: ZBRHTUMWSDPCMI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06087392

Procedure details

A solution of 4-[4-(4-fluorophenoxy)benzenesulfonylamino]tetrahydropyran-4-carboxylic acid N-benzyloxyamide(11.28 grams, 0.0225 mole) in ethyl acetate (600 mL) was treated with 5% palladium on barium sulfate (5.0 grams) and hydrogenated in a Parr™ shaker at 3 atmospheres pressure for 18 hours. After filtration through nylon (pore size 0.45 mm) to remove the catalyst, the filter pad was rinsed with methanol. Combined filtrate and rinse were evaporated and the residue taken up in hot methanol. Cooling afforded crude 4-[4-(4-fluorophenoxy)benzenesulfonylamino]-tetrahydropyran-4-carboxylic acid hydroxyamide (5.941 grams, 64%, mp 176-177° C.) as a white crystalline solid. The mother liquor was evaporated and the residue crystallized from 50% methanoldichloromethane to give additional 4-[4-(4-fluorophenoxy)benzenesulfonylamino]-tetrahydropyran-4-carboxylic acid hydroxyamide (0.660 grams, mp 184-185° C.) as white needles. The mother liquor was again evaporated and the residue crystallized from methanol/dichloromethane to give additional product (1.861 grams, mp 176-177° C.). Recrystallization of the first lot from methanol/dichloromethane provided analytically pure 4-[4-(4-fluorophenoxy)benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (3.091 grams, mp 184-185° C.).

Name

4-[4-(4-fluorophenoxy)benzenesulfonylamino]tetrahydropyran-4-carboxylic acid N-benzyloxyamide

Quantity

11.28 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([O:8][NH:9][C:10]([C:12]1([NH:18][S:19]([C:22]2[CH:27]=[CH:26][C:25]([O:28][C:29]3[CH:34]=[CH:33][C:32]([F:35])=[CH:31][CH:30]=3)=[CH:24][CH:23]=2)(=[O:21])=[O:20])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[O:11])C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[OH:8][NH:9][C:10]([C:12]1([NH:18][S:19]([C:22]2[CH:27]=[CH:26][C:25]([O:28][C:29]3[CH:30]=[CH:31][C:32]([F:35])=[CH:33][CH:34]=3)=[CH:24][CH:23]=2)(=[O:20])=[O:21])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[O:11]

|

Inputs

Step One

|

Name

|

4-[4-(4-fluorophenoxy)benzenesulfonylamino]tetrahydropyran-4-carboxylic acid N-benzyloxyamide

|

|

Quantity

|

11.28 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)ONC(=O)C1(CCOCC1)NS(=O)(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)F

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration through nylon (pore size 0.45 mm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter pad was rinsed with methanol

|

WASH

|

Type

|

WASH

|

|

Details

|

Combined filtrate and rinse

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were evaporated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded crude 4-[4-(4-fluorophenoxy)benzenesulfonylamino]-tetrahydropyran-4-carboxylic acid hydroxyamide (5.941 grams, 64%, mp 176-177° C.) as a white crystalline solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mother liquor was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue crystallized from 50% methanoldichloromethane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ONC(=O)C1(CCOCC1)NS(=O)(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.66 g | |

| YIELD: CALCULATEDPERCENTYIELD | 7.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |